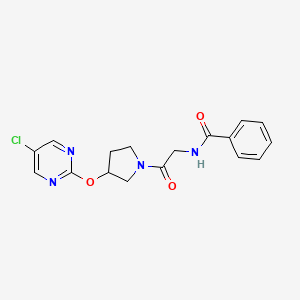

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

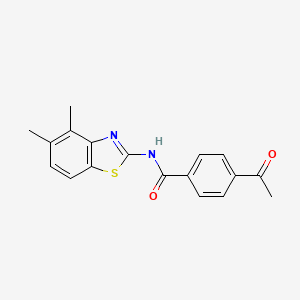

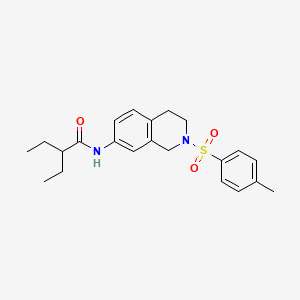

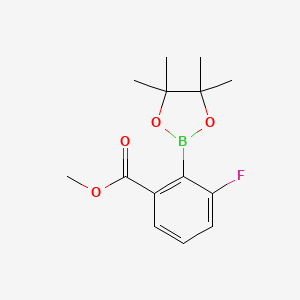

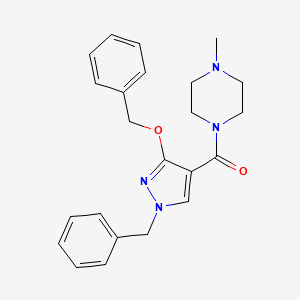

“N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide” is a compound that contains a pyrimidine moiety . Pyrimidine is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, has been achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Aplicaciones Científicas De Investigación

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. This compound, with its unique structure, may inhibit cancer cell growth, interfere with DNA replication, or modulate signaling pathways. Researchers are investigating its efficacy against various cancer types, including leukemia, breast cancer, and lung cancer .

Antifibrotic Activity

Recent studies have identified compounds related to this structure as potential anti-fibrotic agents. Specifically, derivatives like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit promising anti-fibrotic activities . These findings suggest a role in managing fibrotic diseases.

Antitubercular Agents

Certain pyrimidine-based compounds have demonstrated potent antitubercular activity. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide , N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide , and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibit activity against Mycobacterium tuberculosis, surpassing the standard drug pyrazinamide . This suggests potential use in tuberculosis treatment.

Mecanismo De Acción

While the specific mechanism of action for “N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide” is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Direcciones Futuras

The future directions for research on “N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. For instance, compounds with a pyrimidine moiety have been employed in the design of privileged structures in medicinal chemistry . They have been used to prepare libraries of novel heterocyclic compounds with potential biological activities .

Propiedades

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3/c18-13-8-20-17(21-9-13)25-14-6-7-22(11-14)15(23)10-19-16(24)12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVODSFAIQSEFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methoxy-2,2-dimethylbutanamide](/img/structure/B2992067.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2992068.png)

![N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2992070.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)

![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)